molecular formula C11H12F3N B12999148 3-(3,4,5-Trifluorophenyl)piperidine

3-(3,4,5-Trifluorophenyl)piperidine

Cat. No.: B12999148
M. Wt: 215.21 g/mol
InChI Key: ZLSQOHGPNUVCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4,5-Trifluorophenyl)piperidine is an organic compound with the molecular formula C11H12F3N. It consists of a piperidine ring substituted with a trifluorophenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)piperidine typically involves the reaction of 3,4,5-trifluorobenzene with piperidine under specific conditions. One common method includes the use of a Grignard reagent, where 3,4,5-trifluorobromobenzene reacts with magnesium in anhydrous ether to form the corresponding Grignard reagent. This intermediate is then reacted with piperidine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve high-pressure reactions and the use of catalysts to improve yield and efficiency. For example, the production of 3,4,5-trifluorophenylamine, a precursor to this compound, can be achieved by reacting 1-halo-3,4,5-trifluorobenzene with ammonia in the presence of a cuprous salt catalyst .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ether or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives with altered functional groups .

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)piperidine involves its interaction with molecular targets and pathways within biological systems. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to specific physiological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in signaling pathways such as NF-κB and PI3K/Akt .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4,5-Trifluorophenyl)piperidine is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific characteristics, such as increased lipophilicity or enhanced binding affinity to biological targets .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

3-(3,4,5-trifluorophenyl)piperidine

InChI

InChI=1S/C11H12F3N/c12-9-4-8(5-10(13)11(9)14)7-2-1-3-15-6-7/h4-5,7,15H,1-3,6H2

InChI Key

ZLSQOHGPNUVCTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.